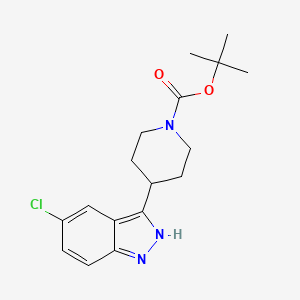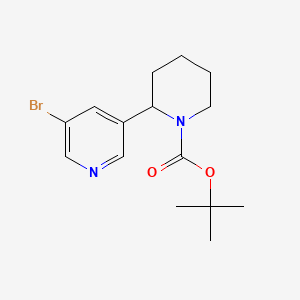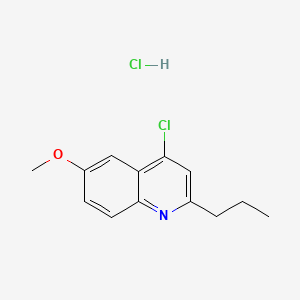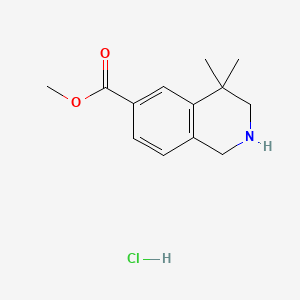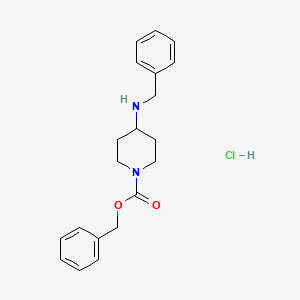
2,4-Dichloro-5-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-5-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1598-42-1 . It has a molecular weight of 246.02 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow to brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow to brown liquid .Applications De Recherche Scientifique
Synthesis as Agrochemical Intermediate
2,4-Dichloro-5-(trifluoromethoxy)aniline is a significant intermediate in the synthesis of agrochemicals. The molecule has been utilized in the synthesis of various agrochemical intermediates, highlighting its importance in the development of high-efficiency, low-toxicity pesticides and novel herbicides (Zhou Li-shan, 2002).
Insecticide Synthesis
The compound plays a critical role in the synthesis of certain insecticides, including Bistrifluron and Novaluron. These insecticides exhibit potent activity against pests, indicating the molecule's relevance in contributing to effective pest management solutions (Liu An-chan, 2015), (Wen Zi-qiang, 2008).
Applications in Material Science
Fiber Protection
The molecule has been used as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers. This application underlines its utility in improving the durability and longevity of textile materials (A. Renfrew & D. Phillips, 2003).
Electrochemical Synthesis of Polymers
This compound has been involved in the electrochemical synthesis of novel polymers, which are used in applications such as dye-sensitized solar cells. This demonstrates the molecule's role in advancing renewable energy technologies (Leyla Shahhosseini et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRQYQQFADKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697566 |
Source


|
| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1598-42-1 |
Source


|
| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

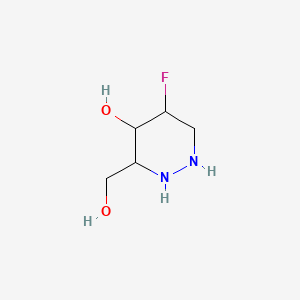
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)



